1-isopropyl-1H-imidazo[1,2-b]pyrazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-propan-2-ylimidazo[1,2-b]pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c1-7(2)10-5-6-11-8(10)3-4-9-11/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYFBXMLSXTYSNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CN2C1=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 Isopropyl 1h Imidazo 1,2 B Pyrazole and Its Analogs
Strategies for Constructing the Imidazo[1,2-b]pyrazole Ring System
The assembly of the imidazo[1,2-b]pyrazole framework is most prominently achieved through isocyanide-based multicomponent reactions, particularly the Groebke-Blackburn-Bienaymé (GBB) three-component reaction. This approach offers a high degree of atom economy and molecular diversity from readily available starting materials.
Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction (3CR) Approaches
The GBB reaction is a powerful tool for the synthesis of fused imidazole (B134444) heterocycles, including the imidazo[1,2-b]pyrazole core. This reaction typically involves the condensation of an amino-heterocycle (in this case, an aminopyrazole), an aldehyde, and an isocyanide. For the synthesis of the titular compound, 1-isopropyl-1H-imidazo[1,2-b]pyrazole, isopropyl isocyanide would serve as the isocyanide component.
The GBB reaction for the formation of imidazo[1,2-b]pyrazoles generally requires acid catalysis to facilitate the initial imine formation between the aminopyrazole and the aldehyde. Both Brønsted and Lewis acids have been effectively employed.
Research on a model GBB reaction to produce a 1H-imidazo[1,2-b]pyrazole-7-carbonitrile derivative demonstrated the efficacy of various catalysts. nih.gov In the absence of a catalyst, no reaction was observed. nih.gov Lewis acids such as Indium(III) triflate (In(OTf)₃), Indium(III) chloride (InCl₃), and trimethylsilyl (B98337) chloride (TMSCl) were shown to improve the reaction rate, providing yields up to 67%. nih.gov Brønsted acids, including p-toluenesulfonic acid (TsOH·H₂O) and perchloric acid (HClO₄), also catalyzed the reaction with similar efficiencies. nih.gov Notably, trifluoroacetic acid (TFA) in ethanol (B145695) provided a yield of 74%. nih.gov The optimization of the reaction medium revealed that a 1:1 mixture of water and ethanol, with TFA as the catalyst, could furnish the product in high yield (79%) in a short reaction time (15 minutes), often allowing for isolation by simple filtration. d-nb.info
A screen of various catalysts and solvents for a model GBB reaction highlights the importance of the catalytic system in achieving optimal results.
Table 1: Catalyst and Solvent Screen for a Model GBB-3CR Synthesis of a 1H-imidazo[1,2-b]pyrazole Derivative
| Entry | Catalyst (mol %) | Solvent | Reaction Time | Yield (%) |
|---|---|---|---|---|
| 1 | None | EtOH | > 72 h | 0 |
| 2 | In(OTf)₃ (20) | EtOH | 15 min | 61 |
| 3 | InCl₃ (20) | EtOH | 15 min | 67 |
| 4 | TMSCl (20) | EtOH | 15 min | 64 |
| 5 | TsOH·H₂O (20) | EtOH | 15 min | 52 |
| 6 | HClO₄ (20) | EtOH | 15 min | 59 |
| 7 | TFA (20) | EtOH | 15 min | 74 |
| 8 | TFA (20) | CH₂Cl₂ | 15 min | 35 |
| 9 | TFA (20) | CH₂Cl₂/MeOH (1:1) | 15 min | 63 |
| 10 | TFA (20) | H₂O/EtOH (1:1) | 15 min | 79 |
Data sourced from a study by Demjén, A., et al. (2014). nih.gov
A significant challenge in the synthesis of imidazo[1,2-b]pyrazoles from functionalized aminopyrazoles is the potential for the formation of multiple regioisomers and tautomers. nih.gov The reaction of a 5-aminopyrazole derivative can theoretically lead to two regioisomers and four different tautomeric forms for each. nih.gov
However, studies utilizing 5-aminopyrazole-4-carbonitrile have demonstrated high regioselectivity. nih.gov Extensive 1D and 2D NMR analysis confirmed the exclusive formation of the 1H-imidazo[1,2-b]pyrazole core with an endocyclic double bond, ruling out other possible regioisomeric and tautomeric forms. nih.gov This high degree of selectivity is crucial for the reliable synthesis of specifically substituted analogs. The chemoselectivity of the reaction is also notable, as the GBB reaction proceeds by involving the exocyclic amino group and the adjacent ring nitrogen of the 5-aminopyrazole, leading to the fused imidazole ring. nih.gov
The GBB reaction is exceptionally well-suited for diversity-oriented synthesis and the rapid generation of compound libraries. One-pot, two-step protocols have been developed that begin with the in situ formation of a substituted 5-aminopyrazole, followed by the addition of an aldehyde and an isocyanide to perform the GBB reaction without isolation of the intermediate. nih.gov
For instance, a 46-membered library of 1H-imidazo[1,2-b]pyrazoles was constructed using such a one-pot protocol. nih.gov The initial step involved the microwave-assisted cyclocondensation of ethoxymethylene malononitrile (B47326) with hydrazine (B178648) to form 5-aminopyrazole-4-carbonitrile. nih.gov Subsequently, the addition of water, a catalytic amount of TFA, an aldehyde, and an isocyanide at room temperature completed the GBB reaction, with reaction times ranging from 10 to 60 minutes and yielding products in the range of 23-83%. nih.gov This streamlined approach avoids lengthy purification of intermediates and allows for the efficient production of a wide array of analogs by varying the aldehyde and isocyanide building blocks. nih.govd-nb.info While a specific library including isopropyl isocyanide to generate this compound was not detailed, the general applicability of this method to various aliphatic isocyanides suggests its feasibility. nih.gov
Table 2: Examples from a One-Pot GBB Library Generation of 1H-imidazo[1,2-b]pyrazole-7-carbonitriles
| Aldehyde Component (RCHO) | Isocyanide Component (R'-NC) | Product | Reaction Time (min) | Yield (%) |
|---|---|---|---|---|
| p-Tolualdehyde | tert-Butyl isocyanide | 1-(tert-Butyl)-2-(p-tolyl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile | 10 | 81 |
| Benzaldehyde | tert-Butyl isocyanide | 1-(tert-Butyl)-2-phenyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile | 10 | 78 |
| 4-Chlorobenzaldehyde | tert-Butyl isocyanide | 1-(tert-Butyl)-2-(4-chlorophenyl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile | 10 | 79 |
| p-Tolualdehyde | Cyclohexyl isocyanide | 1-Cyclohexyl-2-(p-tolyl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile | 10 | 83 |
| Benzaldehyde | Cyclohexyl isocyanide | 1-Cyclohexyl-2-phenyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile | 10 | 79 |
Data adapted from a study by Demjén, A., et al. (2014), illustrating the diversity achievable. nih.gov
Cyclization and Cycloaddition Reactions in Fused Heterocycle Formation
Beyond multicomponent reactions, traditional cyclization and cycloaddition strategies can be employed to construct the imidazo[1,2-b]pyrazole ring system. A classical approach to fused imidazole rings involves the reaction of an amino-heterocycle with an α-haloketone. In the context of imidazo[1,2-b]pyrazoles, this would involve the condensation of a 3-aminopyrazole (B16455) or 5-aminopyrazole with a suitable α-haloketone. This method, while less convergent than MCRs, is a reliable strategy for forming the fused imidazole ring.
Another relevant strategy is intramolecular cyclodehydration. For example, the synthesis of an imidazo[1,2-b]pyrazol-2-one system has been reported through the intramolecular cyclodehydration of a precursor derived from the condensation of a protected α-hydrazino acid and a β-ketonitrile. This demonstrates that intramolecular ring-closing reactions are a viable pathway to related fused pyrazole (B372694) systems.
While 1,3-dipolar cycloaddition reactions are a well-established method for the synthesis of pyrazole rings themselves, their application to directly form the fused imidazo[1,2-b]pyrazole system is less common. These reactions typically involve a 1,3-dipole (like a diazo compound) and a dipolarophile (like an alkyne). It is conceivable that a suitably functionalized pyrazole could act as a dipolarophile in a subsequent cycloaddition to build the imidazole ring, or vice versa, but specific examples for this exact scaffold are not prevalent in the reviewed literature.
Multi-Component Reaction (MCR) Strategies Beyond GBB
While the GBB reaction is the most prominent MCR for the synthesis of imidazo[1,2-b]pyrazoles, other MCRs are known for the synthesis of diverse heterocyclic structures. The Ugi and Passerini reactions are foundational isocyanide-based MCRs, but they typically lead to acyclic peptide-like structures or α-acyloxy carboxamides, respectively. nih.gov However, modifications and tandem reactions involving these MCRs can lead to heterocyclic systems.
For the imidazo[1,2-b]pyrazole core specifically, the GBB reaction stands out as the most direct and efficient MCR strategy. researchgate.net The reaction's ability to bring together three simple components in a single step to create a complex, fused heterocyclic system with high chemo- and regioselectivity makes it the preferred method. nih.govd-nb.info While other novel MCRs are continually being developed for the synthesis of various pyrazole-containing heterocycles, specific non-GBB MCRs that directly yield the 1H-imidazo[1,2-b]pyrazole scaffold are not widely reported. The field is dominated by the efficiency and versatility of the GBB approach for this particular ring system. nih.govresearchgate.net
Conventional Multi-Step Synthetic Procedures
Conventional methods for constructing the imidazo[1,2-b]pyrazole scaffold typically involve the condensation and cyclization of a 5-aminopyrazole derivative with a suitable 1,3-dielectrophile or its equivalent. A classic approach is the reaction of a 5-aminopyrazole with an α-haloketone, such as 2-bromo acetophenone, which leads to the formation of the fused imidazole ring. This reaction is often carried out in a suitable solvent like acetone (B3395972) in the presence of a base such as potassium carbonate. mdpi.com
Another powerful and widely used conventional method is the Groebke–Blackburn–Bienaymé (GBB) reaction. This is a three-component reaction (3CR) that brings together a 5-aminopyrazole, an aldehyde, and an isocyanide to build the imidazo[1,2-b]pyrazole core in a single step. beilstein-journals.orgnih.gov The reaction is typically catalyzed by a Brønsted or Lewis acid, such as trifluoroacetic acid (TFA) or perchloric acid (HClO₄), and can be performed at room temperature or with heating. beilstein-journals.orgnih.gov This multicomponent approach allows for significant molecular diversity in the final products by simply varying the starting components. The GBB reaction has been shown to be highly chemo- and regioselective, exclusively yielding the 1H-imidazo[1,2-b]pyrazole isomer. nih.gov
| Table 1: Comparison of Conventional Synthetic Methods for Imidazo[1,2-b]pyrazoles | ||||
|---|---|---|---|---|
| Method | Reactants | Key Features | Typical Conditions | Reference |
| Cyclocondensation | 5-Aminopyrazole + α-Haloketone | Two-component reaction, forms imidazole ring. | Base (e.g., K₂CO₃), reflux in acetone. | mdpi.com |
| Groebke–Blackburn–Bienaymé (GBB) Reaction | 5-Aminopyrazole + Aldehyde + Isocyanide | Three-component, one-pot, high diversity. | Acid catalyst (e.g., TFA), room temperature. | beilstein-journals.orgnih.gov |
| Aza-Wittig Reaction | 5-(triphenylphosphoranylideneamino)pyrazole + α-chloroketone | Multi-step involving formation of an iminophosphorane intermediate. | Reflux in benzene. | scirp.org |
Utilization of 5-Aminopyrazoles as Versatile Precursors and Building Blocks
The synthesis of the imidazo[1,2-b]pyrazole core is heavily reliant on the use of 5-aminopyrazoles as foundational building blocks. mdpi.combeilstein-journals.org The nucleophilic character of both the endocyclic N1 nitrogen and the exocyclic amino group allows for cyclization reactions with various electrophiles to form the fused imidazole ring. mdpi.com The versatility of this precursor is enhanced by the wide availability of substituted 5-aminopyrazoles, which allows for the introduction of diverse functional groups onto the pyrazole portion of the final fused product.
The most common and versatile route to 5-aminopyrazoles is the condensation reaction between β-ketonitriles and hydrazines. nih.gov This reaction proceeds via a nucleophilic attack of the hydrazine on the carbonyl carbon, followed by an intramolecular cyclization involving the nitrile group to form the 5-aminopyrazole ring. nih.gov By selecting different substituted β-ketonitriles and hydrazines, a vast library of 5-aminopyrazole precursors can be generated. For example, 5-aminopyrazole-4-carbonitrile and ethyl 5-aminopyrazole-4-carboxylate are frequently used as trifunctional building blocks in GBB reactions to produce highly functionalized imidazo[1,2-b]pyrazoles. nih.govresearchgate.net
Specific Approaches for this compound Synthesis
Synthesizing the specific target compound, this compound, requires strategies to introduce the isopropyl group at the N1 position of the heterocyclic core. This can be achieved either by alkylating a pre-formed imidazo[1,2-b]pyrazole scaffold or by using a precursor that already contains the N-isopropyl moiety.
N-Alkylation Strategies for Introducing the Isopropyl Moiety
The introduction of an alkyl group, such as isopropyl, onto the nitrogen of a pyrazole ring is a common synthetic transformation. Standard N-alkylation methods typically involve the deprotonation of the pyrazole's N-H bond with a base, followed by the addition of an alkyl halide electrophile (e.g., isopropyl iodide or isopropyl bromide). semanticscholar.org
More recent methodologies offer alternatives to basic conditions. One such method employs trichloroacetimidate (B1259523) electrophiles, like isopropyl 2,2,2-trichloroacetimidate, in the presence of a Brønsted acid catalyst such as camphorsulfonic acid. semanticscholar.orgmdpi.com This approach avoids strong bases and often proceeds under milder conditions. However, a significant challenge in the N-alkylation of unsymmetrical pyrazoles, and by extension the imidazo[1,2-b]pyrazole system, is the lack of regioselectivity. mdpi.com
Regioselective Functionalization at the N1 Position of the Imidazo[1,2-b]pyrazole Core
Achieving regioselective functionalization at the N1 position of the imidazo[1,2-b]pyrazole core is a critical challenge. Direct alkylation of the parent heterocycle can lead to a mixture of N1 and N5 substituted isomers, which are often difficult to separate. The distribution of these regioisomers is influenced by both steric and electronic factors, as well as reaction conditions like the choice of solvent and base. mdpi.combeilstein-journals.org
Several strategies can be employed to control this regioselectivity:
Precursor Control: The most straightforward method to ensure N1 substitution is to begin the synthesis with a pyrazole precursor that is already N1-substituted. For the target compound, this would involve using 1-isopropyl-5-aminopyrazole as the starting material in a cyclization reaction (e.g., GBB or reaction with an α-haloketone). This approach definitively places the isopropyl group at the desired position.
Thermodynamic Control: In some heterocyclic systems, one regioisomer is more thermodynamically stable than the other. beilstein-journals.org By allowing the alkylation reaction to reach equilibrium, it may be possible to favor the formation of the more stable N1-substituted product. This can be facilitated by carefully choosing reaction conditions, such as temperature and reaction time. beilstein-journals.org
Directing Groups: While more commonly applied to C-H functionalization, the use of directing groups can, in principle, influence the site of N-alkylation, although this is less common for pyrazole systems.
| Table 2: Strategies for Regioselective N1-Alkylation | |||
|---|---|---|---|
| Strategy | Description | Advantages | Challenges |
| Precursor Control | Use of an N1-alkylated 5-aminopyrazole starting material. | Unambiguous regiochemical outcome. | Requires synthesis of the specific N1-substituted precursor. |
| Thermodynamic Equilibration | Running the reaction under conditions that favor the more stable N1 isomer. | Can be achieved in a single step from the parent heterocycle. | May require harsh conditions or long reaction times; may still yield mixtures. |
| Steric Control | The major product in alkylation of unsymmetrical pyrazoles is often controlled by sterics. | Predictable outcome based on substrate structure. | May not provide complete selectivity. |
Sustainable and Green Chemistry Considerations in Imidazo[1,2-b]pyrazole Synthesis
In line with modern synthetic chemistry principles, significant efforts have been made to develop sustainable and green synthetic routes to the imidazo[1,2-b]pyrazole scaffold. A key advancement is the use of one-pot, multicomponent reactions like the GBB synthesis. beilstein-journals.orgresearchgate.net This approach enhances atom economy and reduces waste by minimizing intermediate isolation and purification steps.
Further green considerations include:
Solvent Choice: The GBB reaction has been optimized to work efficiently in greener solvent systems, such as mixtures of water and ethanol, which reduces reliance on volatile organic compounds. nih.gov
Energy Input: Microwave-assisted synthesis has been successfully applied to the formation of the 5-aminopyrazole precursor, significantly shortening reaction times from hours to minutes. nih.gov This method of energy input is often more efficient than conventional heating.
Catalysis: The development of more environmentally benign catalysts is a central theme. For instance, some GBB reactions can be promoted by simple acid catalysts like trifluoroacetic acid, and researchers continue to explore even greener alternatives. researchgate.net
These sustainable practices not only reduce the environmental impact of the synthesis but also often lead to more efficient, faster, and operationally simpler procedures for producing libraries of imidazo[1,2-b]pyrazole derivatives. nih.gov
Reactivity and Selective Functionalization of the 1 Isopropyl 1h Imidazo 1,2 B Pyrazole Scaffold
Metalation-Directed Functionalization Strategies
Organometallic intermediates are powerful tools for the precise functionalization of heterocyclic systems like 1-isopropyl-1H-imidazo[1,2-b]pyrazole. rsc.org By generating magnesium or zinc species at specific positions, a variety of electrophiles can be introduced, enabling the construction of a diverse library of derivatives. These methods often begin with a protected and selectively brominated scaffold to direct the initial metalation. nih.govresearchgate.net
The bromine-magnesium (Br/Mg) exchange reaction is a foundational method for generating a Grignard reagent at a specific carbon atom, which can then be used in subsequent derivatization reactions. rsc.org For the imidazo[1,2-b]pyrazole system, this strategy is typically employed on a pre-functionalized substrate, such as a 7-bromo derivative. researchgate.net The exchange is often facilitated by reagents like isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl). nih.govresearchgate.net
This approach allows for the initial functionalization at the C-7 position of the ring. Starting with a protected 7-bromo-1H-imidazo[1,2-b]pyrazole, the Br/Mg exchange generates a magnesiated intermediate. This intermediate is then poised for reaction with various electrophiles to introduce functionality selectively at the C-7 position. researchgate.netresearchgate.net The use of i-PrMgCl·LiCl is advantageous as it effectively performs the exchange under mild conditions while tolerating a range of functional groups. nih.gov
Following initial functionalization, further derivatization can be achieved through direct metalation (deprotonation) of C-H bonds using strong, non-nucleophilic bases. rsc.org hindered amide bases, particularly those based on 2,2,6,6-tetramethylpiperidine (B32323) (TMP), are highly effective for this purpose. researchgate.netnih.gov Reagents such as TMPMgCl·LiCl and TMP₂Zn·MgCl₂·2LiCl allow for highly regioselective magnesiation and zincation, respectively. nih.govrsc.orgresearchgate.net
After an initial Br/Mg exchange and electrophilic quench at C-7, the resulting 7-substituted imidazo[1,2-b]pyrazole can undergo a second metalation. Treatment with TMPMgCl·LiCl selectively deprotonates the most acidic proton at the C-3 position. nih.gov Subsequently, a third metalation can be performed. Using the more powerful bis-base TMP₂Zn·MgCl₂·2LiCl, the C-2 position of a 3,7-disubstituted imidazo[1,2-b]pyrazole can be selectively zincated. nih.govresearchgate.net The choice of the TMP-base and the reaction conditions are critical for controlling the site of metalation. rsc.orgresearchgate.net
Once the organometallic intermediates (magnesium or zinc species) are formed at the desired positions (C-7, C-3, or C-2), they can be "trapped" with a wide array of electrophiles. This two-step sequence of metalation followed by electrophilic trapping is a versatile method for introducing diverse functional groups onto the imidazo[1,2-b]pyrazole core. rsc.orgnih.gov
The range of successful electrophilic trapping reactions includes:
Iodolysis: Using iodine (I₂) to introduce an iodine atom, which is valuable for subsequent cross-coupling reactions. nih.govnih.gov
Acylation: Reaction with acid chlorides (e.g., benzoyl chloride) or anhydrides to introduce ketone functionalities. nih.govnih.gov
Formylation: Using DMF to install a formyl group.
Alkylation and Silylation: Using alkyl halides or silyl (B83357) chlorides.
Reaction with Disulfides: Using reagents like (PhS)₂ to introduce thioether groups. nih.gov
The table below summarizes the sequential functionalization of an N-protected 1H-imidazo[1,2-b]pyrazole scaffold, starting with a Br/Mg exchange at C-7, followed by regioselective metalations at C-3 and C-2.
| Position | Metalation Reagent | Electrophile | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| C-7 | i-PrMgCl·LiCl (Br/Mg Exchange) | I₂ | 7-iodo derivative | 94% | nih.gov |
| C-7 | i-PrMgCl·LiCl (Br/Mg Exchange) | PhCHO | 7-(hydroxy(phenyl)methyl) derivative | 85% | nih.gov |
| C-3 | TMPMgCl·LiCl | I₂ | 3-iodo derivative | 86% | nih.gov |
| C-3 | TMPMgCl·LiCl | (PhS)₂ | 3-(phenylthio) derivative | 78% | nih.gov |
| C-3 | TMPMgCl·LiCl | EtO₂CCN | Ethyl 3-cyano derivative | 75% | nih.gov |
| C-2 | TMP₂Zn·MgCl₂·2LiCl | I₂ | 2-iodo derivative | 81% | nih.gov |
| C-2 | TMP₂Zn·MgCl₂·2LiCl | PhCOCl | 2-benzoyl derivative | 72% | nih.gov |
C-H Functionalization Methodologies on the Imidazo[1,2-b]pyrazole Ring System
Direct C-H functionalization offers a more atom- and step-economical approach to modifying heterocyclic scaffolds by avoiding the need for pre-functionalization (e.g., halogenation). nih.gov For the imidazo[1,2-b]pyrazole system, palladium-catalyzed direct arylation has been developed as a highly regioselective method for modification. nih.gov
This methodology focuses on the C-3 position, which is electronically rich and susceptible to attack. nih.govresearchgate.net The reaction typically involves treating the imidazo[1,2-b]pyrazole with an aryl halide in the presence of a palladium catalyst (such as Pd(OAc)₂), a phosphine (B1218219) ligand, and a base (like K₂CO₃ or Cs₂CO₃). This approach allows for the direct formation of a C-C bond between the C-3 position of the heterocycle and an aromatic partner, providing rapid access to a variety of 3-aryl-imidazo[1,2-b]pyrazoles in good to excellent yields. nih.gov The reaction is tolerant of a wide range of substituents on the aryl partner, including both electron-donating and electron-withdrawing groups. nih.gov
Directed Modifications at Specific Ring Positions (e.g., C-7, C-3, C-6)
The ability to selectively modify specific positions on the imidazo[1,2-b]pyrazole ring is essential for structure-activity relationship studies. A combination of the strategies discussed above allows for a high degree of control over the substitution pattern.
Modification at C-7: The most common entry point for C-7 functionalization is through selective bromination of the parent heterocycle with a reagent like N-bromosuccinimide (NBS), followed by a Br/Mg exchange and reaction with an electrophile. nih.govresearchgate.net
Modification at C-3: This position is the most acidic C-H bond on the ring system, making it the preferred site for direct deprotonation with TMP-bases after C-7 has been functionalized. nih.gov Alternatively, direct C-H arylation using palladium catalysis is also highly selective for the C-3 position. nih.gov
Modification at C-6: Functionalization at C-6 is more challenging and can lead to alternative reaction pathways. Research has shown that attempting a metalation at the C-6 position of a 2,3,7-trisubstituted imidazo[1,2-b]pyrazole using TMP₂Zn·MgCl₂·2LiCl does not result in a stable organometallic intermediate. Instead, this process triggers a fragmentation of the pyrazole (B372694) ring. nih.govresearchgate.net This unique reactivity is discussed further in the following section.
The sequential functionalization strategy is particularly powerful, allowing for the synthesis of tetra-substituted products by iteratively applying these regioselective reactions. researchgate.net
Ring-Opening and Fragmentation Reactions of the Imidazo[1,2-b]pyrazole System
While the imidazo[1,2-b]pyrazole scaffold is generally stable, it can undergo unique ring-opening and fragmentation reactions under specific conditions. This reactivity provides access to entirely different molecular architectures from the same starting heterocycle. nih.govrsc.org
A notable fragmentation occurs upon attempted deprotonation at the C-6 position of a functionalized 1H-imidazo[1,2-b]pyrazole with TMP₂Zn·MgCl₂·2LiCl at 0 °C. nih.gov The reaction is presumed to proceed through a transient zincated intermediate at C-6. This intermediate is unstable and undergoes a rapid electronic rearrangement, leading to the cleavage of the pyrazole ring. nih.govresearchgate.net This fragmentation results in the formation of push-pull dyes that feature a (1,3-dihydro-2H-imidazol-2-ylidene)malononitrile core. nih.govrsc.org This transformation represents a significant structural reorganization and provides a novel synthetic route to complex dye molecules from the heterocyclic precursor. researchgate.net
Computational and Theoretical Investigations of 1 Isopropyl 1h Imidazo 1,2 B Pyrazole
Quantum Chemical Calculations for Prediction of Reactivity and Aromaticity
Quantum chemical calculations are employed to predict the reactivity and aromaticity of chemical compounds. These studies can help in understanding the sites on the molecule that are most likely to engage in chemical reactions. For the broader class of pyrazoles, these methods are common, but no specific calculations detailing the reactivity or aromaticity of 1-isopropyl-1H-imidazo[1,2-b]pyrazole have been found.
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug design, this is used to predict how a ligand (like this compound) might interact with a biological target, such as a protein or enzyme. While molecular docking studies have been performed on various pyrazole (B372694) derivatives to explore their pharmacological potential, no such studies have been published for this compound. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Stability Studies
Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules. These simulations can provide detailed information on the conformational flexibility and stability of a molecule over time. For the general pyrazole class, MD simulations are a key tool in computational drug design. nih.gov However, there are no specific MD simulation studies available for this compound in the reviewed literature.
In Silico Approaches in the Design and Optimization of Imidazo[1,2-b]pyrazole Scaffolds
In silico methods encompass a wide range of computational tools used in the design and optimization of new chemical entities. These approaches are instrumental in modern drug discovery, helping to refine molecular structures to improve efficacy and reduce potential side effects. The functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold has been explored for its potential as a non-classical isostere of indole (B1671886), a common fragment in pharmaceuticals. rsc.org This suggests the therapeutic potential of its derivatives, though specific in silico design and optimization studies for the 1-isopropyl variant are not available.
Structure Activity Relationship Sar Studies of Imidazo 1,2 B Pyrazole Scaffolds in Relation to Biological Efficacy
Impact of N1-Substitution on Modulating Biological Potency
The N1 position of the pyrazole (B372694) ring is a key site for substitution, influencing the electronic and steric properties of the entire scaffold. While the broader literature on pyrazoles indicates that N-alkylation is a common strategy to modulate biological activity, specific and extensive SAR studies focusing on the N1-isopropyl group within the 1H-imidazo[1,2-b]pyrazole framework are not widely detailed. researchgate.net However, general principles from related heterocyclic chemistry suggest that the nature of the substituent at this position is critical.
Influence of Substitutions at C-7 Position on Biological Profiles
The C-7 position of the imidazo[1,2-b]pyrazole scaffold has been a major focus for chemical modification, with substitutions at this site having a profound impact on biological activity, particularly anticancer efficacy. Research has shown that introducing aminomethylated groups at C-7 leads to compounds with high anticancer potency. researchgate.net
A preliminary SAR analysis concluded that derivatives featuring a C-7 aminomethylated group connected to a six-membered ring, such as N-methylpiperazine or morpholine, exhibit significant growth inhibitory activity against various cancer cell lines. researchgate.net Furthermore, imidazo[1,2-b]pyrazole-7-carboxamides have been identified as inhibitors of Bruton's tyrosine kinase (Btk), a target in the treatment of hematological cancers. researchgate.net
| Substituent at C-7 | Attached Group | Observed Biological Profile | Reference |
|---|---|---|---|
| Aminomethyl | N-methylpiperazine | High anticancer potency | researchgate.net |
| Aminomethyl | Morpholine | High anticancer potency | researchgate.net |
| Carboxamide | Various amines | Bruton's tyrosine kinase (Btk) inhibition | researchgate.net |
Effects of Functional Groups at C-3 and C-6 Positions on Activity
Functionalization at the C-3 and C-6 positions is another critical strategy for modulating the biological activity of the imidazo[1,2-b]pyrazole scaffold. The introduction of various substituents at these sites can influence the molecule's electronic distribution, lipophilicity, and ability to form key interactions with biological targets.
Studies have explored series of C-2/C-3/C-6 tri(hetero)arylated and C-2/C-3/C-6/C-7 tetrasubstituted imidazo[1,2-b]pyrazoles. researchgate.netnih.gov In the tetrasubstituted series, it was generally observed that the addition of a fourth substituent did not enhance anticancer activity, suggesting a possible steric hindrance or an optimal substitution pattern being achieved with trisubstitution. researchgate.net
Specific functional groups at the C-6 position have been shown to be crucial for certain biological activities. For example, compounds bearing a carboxyethyl substituent at C-6 were identified as the most active inhibitors of p38MAPK and ERK phosphorylation in vascular endothelial cells, indicating the importance of this group for anti-angiogenic and anti-inflammatory activity. nih.gov The presence of a phenyl group at the C-6 position is also a common feature in many synthesized derivatives with demonstrated biological potential. ontosight.aiontosight.ai
| Position(s) | Substitution Pattern/Group | Observed Biological Effect | Reference |
|---|---|---|---|
| C-2/C-3/C-6 | Tri(hetero)arylation | Strategy for generating anticancer agents | nih.gov |
| C-2/C-3/C-6/C-7 | Tetrasubstitution | Generally no improvement in anticancer activity over trisubstituted analogs | researchgate.net |
| C-6 | Carboxyethyl group | Inhibition of p38MAPK and ERK phosphorylation | nih.gov |
| C-6 | Phenyl group | Common moiety in biologically active derivatives | ontosight.aiontosight.ai |
Correlation between Structural Modifications and Proposed Mechanisms of Action (e.g., enzyme inhibition, receptor interaction)
Structural modifications of the imidazo[1,2-b]pyrazole scaffold directly correlate with its mechanism of action, which often involves the inhibition of specific enzymes or interference with protein-protein interactions. The versatility of this scaffold allows it to be tailored to target a wide range of biological molecules.
A prominent mechanism of action for this class of compounds is protein kinase inhibition. cardiff.ac.uk Different substitution patterns have led to the development of inhibitors for various kinases:
Bruton's Tyrosine Kinase (Btk): Imidazo[1,2-b]pyrazole-7-carboxamides have been identified as Btk inhibitors. researchgate.net
p38MAPK, ERK1/2, and AKT: The type and position of substituents serve as a switch for modulating the phosphorylation levels of these kinases, which are involved in inflammation and cancer signaling pathways. nih.gov
DYRK/CLK Kinases: 3,6-disubstituted imidazo[1,2-b]pyridazines, a related scaffold, have shown dual inhibitory activity against DYRK and CLK kinases, suggesting the potential for imidazo[1,2-b]pyrazoles to target this family as well. cardiff.ac.uk
Beyond kinase inhibition, other mechanisms have been reported. Early studies noted that 2,3-dihydro-1H-imidazo[1,2-b]pyrazole acts as an inhibitor of deoxyribonucleic acid (DNA) synthesis. researchgate.net This suggests that some derivatives may exert their cytotoxic effects by directly interfering with cell replication machinery.
| Structural Feature | Proposed Mechanism of Action | Biological Target/Pathway | Reference |
|---|---|---|---|
| C-7 Carboxamide | Enzyme Inhibition | Bruton's tyrosine kinase (Btk) | researchgate.net |
| C-6 Carboxyethyl group | Enzyme Inhibition | p38MAPK, ERK phosphorylation | nih.gov |
| 2,3-dihydro core | Inhibition of Macromolecule Synthesis | Deoxyribonucleic acid (DNA) synthesis | researchgate.net |
| General Scaffold | Modulation of Signaling | AKT phosphorylation | nih.gov |
Systematic Optimization Strategies Based on SAR Analysis for Enhanced Potency and Selectivity
The development of imidazo[1,2-b]pyrazole derivatives with enhanced potency and selectivity relies on systematic optimization strategies informed by SAR data. These strategies involve iterative cycles of design, synthesis, and biological evaluation to refine the molecular structure.
One key strategy is targeted substitution to improve interactions with the target protein and enhance selectivity over off-target molecules. For example, in the development of Aurora kinase inhibitors based on the related imidazo[1,2-a]pyrazine (B1224502) scaffold, the introduction of acetic acid amides onto the pyrazole ring was explored to improve selectivity against other kinases. nih.govresearchgate.net This approach of adding specific functional groups to access unique regions of a kinase active site is a common method for achieving selectivity.
Scaffold hopping is another powerful optimization technique. This involves replacing the core scaffold with a structurally different one while retaining key binding interactions. In the development of ALK inhibitors, an imidazo[1,2-b]pyridazine (B131497) nucleus was replaced with a 1H-pyrrolo[2,3-b]pyridine to introduce a substituent that could access a specific region in the ALK active site, thereby improving selectivity over the related TrkA kinase. nih.gov
Finally, the creation of hybrid molecules represents a rational design strategy to achieve multi-target activity. By linking the imidazo[1,2-b]pyrazole scaffold with another pharmacophore, such as a substituted catechol moiety known to inhibit phosphodiesterases (PDEs), researchers have designed hybrid compounds that can act on inflammation through multiple mechanisms. nih.gov This approach is guided by SAR data from both parent scaffolds to create a single molecule with an enhanced or synergistic biological profile. nih.gov These systematic approaches are essential for translating the potential of the imidazo[1,2-b]pyrazole scaffold into optimized therapeutic candidates. nih.gov
Role of 1 Isopropyl 1h Imidazo 1,2 B Pyrazole As a Versatile Pharmacophore and Building Block in Medicinal Chemistry Research
Recognition of Imidazo[1,2-b]pyrazole as a Prominent Heterocyclic Scaffold
The imidazo[1,2-b]pyrazole ring system is a fused bicyclic heterocycle that has garnered considerable attention in medicinal chemistry due to its structural resemblance to purines, which are fundamental components of nucleic acids and various coenzymes. This structural analogy allows imidazo[1,2-b]pyrazole derivatives to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities.
Research has established the imidazo[1,2-b]pyrazole scaffold as a versatile pharmacophore with a diverse range of biological properties, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities. researchgate.netresearchgate.net The versatility of this scaffold lies in its rigid structure, which provides a well-defined orientation for appended functional groups to interact with biological targets. Furthermore, the nitrogen atoms in the ring system can act as hydrogen bond donors and acceptors, facilitating strong and specific interactions with proteins and enzymes.
The substitution pattern on the imidazo[1,2-b]pyrazole core plays a crucial role in determining its biological activity. The 1-position, in particular, is a key site for modification. The introduction of an isopropyl group at this position to form 1-isopropyl-1H-imidazo[1,2-b]pyrazole can influence the compound's lipophilicity, steric profile, and metabolic stability, thereby fine-tuning its therapeutic potential. The isopropyl group, with its moderate size and lipophilic character, can enhance binding to hydrophobic pockets in target proteins and improve cell membrane permeability.
The following table summarizes the recognized biological activities associated with the broader class of imidazo[1,2-b]pyrazole derivatives, highlighting the potential therapeutic areas for compounds like this compound.
| Biological Activity | Therapeutic Area |
| Anticancer | Oncology |
| Anti-inflammatory | Inflammatory Diseases |
| Antimicrobial | Infectious Diseases |
| Antiviral | Viral Infections |
| Antitubercular | Tuberculosis |
Strategic Design of Novel Imidazo[1,2-b]pyrazole-Based Scaffolds
The this compound core serves as a valuable starting point for the design of novel and more complex scaffolds in medicinal chemistry. Its stable structure and amenable functionalization sites allow for the systematic exploration of structure-activity relationships (SAR). The design strategies often revolve around modifying other positions of the bicyclic ring system to optimize potency, selectivity, and pharmacokinetic properties.
One common approach is the introduction of various substituents at the 2-, 3-, 6-, and 7-positions of the this compound scaffold. These modifications can be guided by computational modeling and docking studies to predict the binding interactions with specific biological targets. For instance, the addition of aromatic or heteroaromatic rings can introduce new binding interactions, such as pi-stacking, while the incorporation of polar groups can enhance solubility and modulate the ADME (absorption, distribution, metabolism, and excretion) profile.
The synthesis of these novel scaffolds often involves multi-step reaction sequences, starting from readily available precursors. The Groebke–Blackburn–Bienaymé reaction, a multicomponent reaction, has been utilized for the facile synthesis of a library of 1H-imidazo[1,2-b]pyrazoles. beilstein-journals.org Such synthetic methodologies enable the rapid generation of a diverse range of derivatives for biological screening.
The table below illustrates hypothetical examples of strategically designed novel scaffolds based on the this compound core and their intended therapeutic targets, based on the known activities of the parent scaffold.
| Novel Scaffold Based on this compound | Intended Therapeutic Target |
| 2-Aryl-1-isopropyl-1H-imidazo[1,2-b]pyrazole | Protein Kinases |
| 7-Amido-1-isopropyl-1H-imidazo[1,2-b]pyrazole | p38 MAP Kinase |
| 6-(Heterocyclyl)-1-isopropyl-1H-imidazo[1,2-b]pyrazole | DNA Gyrase |
Integration into Hybrid Molecules for Multi-Target Research Concepts
The concept of multi-target drugs, which are single chemical entities designed to interact with multiple biological targets, has gained traction as a promising strategy for treating complex diseases such as cancer and inflammatory disorders. rsc.org The this compound scaffold is an attractive building block for the construction of such hybrid molecules due to its inherent biological activity and synthetic accessibility.
By covalently linking the this compound core with other known pharmacophores, medicinal chemists can create hybrid molecules with dual or multiple modes of action. This approach can lead to enhanced therapeutic efficacy, reduced drug resistance, and improved safety profiles. For example, a hybrid molecule could be designed to simultaneously inhibit a key enzyme and block a signaling pathway involved in a disease's progression.
The following table presents conceptual examples of hybrid molecules incorporating the this compound moiety and their potential multi-target research applications.
| Hybrid Molecule Concept | Constituent Pharmacophores | Potential Multi-Target Application |
| Pyrazole-Chalcone Hybrid | This compound + Chalcone | Anticancer (e.g., Tubulin and Kinase Inhibition) |
| Benzimidazole-Pyrazole Hybrid | This compound + Benzimidazole | Anti-inflammatory (e.g., COX and LOX Inhibition) |
| Pyrazole-Triazole Hybrid | This compound + Triazole | Antimicrobial (e.g., Enzyme and Cell Wall Synthesis Inhibition) |
Future Research Directions and Perspectives for 1 Isopropyl 1h Imidazo 1,2 B Pyrazole Research
Development of Novel and Efficient Synthetic Routes
Current synthetic strategies for the 1H-imidazo[1,2-b]pyrazole core often rely on multicomponent reactions, such as the Groebke–Blackburn–Bienaymé (GBB) reaction. beilstein-journals.orgnih.gov This approach allows for the rapid construction of the bicyclic system from simple starting materials like 5-aminopyrazoles, aldehydes, and isocyanides. beilstein-journals.orgresearchgate.net One-pot, two-step protocols have been developed to generate libraries of these compounds with considerable yields. beilstein-journals.orgresearchgate.net
However, future research should focus on developing more atom-economical and sustainable synthetic methods. This includes exploring novel catalytic systems that can operate under milder conditions and reduce waste. Furthermore, methods that allow for the late-stage introduction of the isopropyl group at the N1 position would be highly valuable for generating structural diversity and facilitating structure-activity relationship (SAR) studies. The development of stereoselective syntheses could also open new avenues for exploring the three-dimensional pharmacophores of these compounds.
| Synthetic Approach | Key Features | Potential Improvements |
| Groebke–Blackburn–Bienaymé (GBB) Reaction | Multicomponent, rapid library generation | Greener catalysts, milder conditions |
| Sequential One-Pot Protocols | In situ formation of precursors followed by GBB reaction | Improved yields for diverse substrates |
| Functionalization of Pre-formed Scaffold | Selective introduction of substituents | Late-stage N1-isopropylation strategies |
Exploration of Undiscovered Reactivity Patterns and Transformations
The reactivity of the 1H-imidazo[1,2-b]pyrazole scaffold has been partially explored, with methods developed for its selective functionalization. rsc.org Techniques such as bromine/magnesium-exchange and regioselective magnesiations and zincations using TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl) have enabled the introduction of various electrophiles at specific positions on the ring system. nih.govresearchgate.netresearchgate.net
Future work should aim to uncover new reactivity patterns. For instance, investigating the susceptibility of the 1-isopropyl-1H-imidazo[1,2-b]pyrazole core to various cycloaddition reactions could lead to the synthesis of novel polycyclic systems with unique properties. Exploring transition-metal-catalyzed cross-coupling reactions at different positions of the nucleus could vastly expand the accessible chemical space. Additionally, a deeper understanding of the pyrazole (B372694) ring's fragmentation, which has been observed to give access to push-pull dyes, could be systematically studied to harness it for synthetic purposes. rsc.org
Application of Advanced Computational Methods for Predictive Modeling
Computational chemistry offers powerful tools for predicting the properties and reactivity of heterocyclic compounds. purkh.com Density Functional Theory (DFT) calculations, for example, can be employed to predict the reactivity of N-heterocyclic scaffolds, facilitating their functionalization. researchgate.net Such studies can elucidate the relative stability of different tautomers and isomers, as well as the distribution of atomic charges, which influences reactivity. purkh.com
For this compound, future research should leverage advanced computational methods for predictive modeling. This could involve:
Reactivity Prediction: Using DFT to map the electrophilic and nucleophilic sites of the molecule, thereby guiding synthetic efforts for selective functionalization.
Pharmacophore Modeling: In silico screening and docking simulations to predict the binding of this compound derivatives to biological targets, such as protein kinases or receptors.
ADMET Prediction: Computational models to forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel derivatives, helping to prioritize compounds for synthesis and biological testing. researchgate.net
Expanding the Scope of Structure-Activity Relationship Studies Through Rational Design
The imidazo[1,2-b]pyrazole scaffold is present in molecules with a range of biological activities, including anticancer, anti-inflammatory, and antitubercular properties. researchgate.netnih.govnih.gov Preliminary structure-activity relationship (SAR) studies have shown that the nature and position of substituents on the scaffold significantly influence biological outcomes. nih.govnih.gov For example, certain substitutions can modulate the phosphorylation levels of key signaling proteins like p38MAPK, ERK1/2, and AKT. nih.gov
Future research on this compound should focus on a systematic and rational expansion of SAR studies. By combining synthetic chemistry with computational modeling and biological screening, researchers can:
Design and synthesize focused libraries of derivatives with systematic modifications around the core.
Elucidate the specific structural features responsible for potency and selectivity against various biological targets.
Investigate how the N1-isopropyl group, in particular, influences binding affinity, metabolic stability, and pharmacokinetic properties compared to other alkyl or aryl substituents.
| Biological Target/Activity | Key SAR Findings for Imidazo[1,2-b]pyrazoles | Future Design Focus |
| Anticancer | C-7 aminomethylated compounds show high potency. researchgate.net | Explore diverse substituents at C-7 in the 1-isopropyl series. |
| Anti-inflammatory | Substituents modulate p38MAPK, ERK1/2, and AKT pathways. nih.gov | Design derivatives for selective pathway inhibition. |
| Antituberculosis | Many derivatives show >90% inhibition of Mycobacterium growth. nih.gov | Optimize for increased potency and identify specific molecular targets. |
Potential for Derivatization as a Non-Classical Isostere in Chemical Research
The 1H-imidazo[1,2-b]pyrazole scaffold has been identified as a potential non-classical isostere of indole (B1671886). nih.govresearchgate.net Isosteres are crucial in drug design for optimizing molecular properties. Replacing the indole ring, which can have metabolic liabilities and low solubility, with the 1H-imidazo[1,2-b]pyrazole core has been shown to significantly decrease lipophilicity and increase aqueous solubility. rsc.orgnih.gov
A significant future direction is the systematic exploration of this compound and its derivatives as non-classical isosteres for other important bicyclic pharmacophores beyond indole. This research could involve:
Synthesizing isosteres of known drugs or biologically active compounds and comparing their physicochemical and biological properties.
Evaluating the impact of the N1-isopropyl group on the isosteric replacement strategy, assessing its influence on solubility, cell permeability, and receptor interactions.
Expanding the concept to other areas of chemical research, such as materials science, where the unique electronic and photophysical properties of this scaffold could be exploited.
The investigation into pyrazoles as non-classical isosteres for amide groups has already shown promise, indicating the versatility of pyrazole-containing structures in modifying molecular properties for improved efficacy. nih.gov
Q & A
Q. What are the most efficient synthetic routes for 1-isopropyl-1H-imidazo[1,2-b]pyrazole, and how do they address limitations of traditional methods?
A sequential one-pot protocol using the Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction enables rapid synthesis under mild conditions. This method utilizes hydrazine hydrate, ethoxymethylene malononitrile derivatives, isocyanides, and aldehydes, avoiding lengthy reaction times (3–18 hours) and complex purification steps required in earlier approaches . The protocol achieves high regioselectivity and functional diversity, critical for generating libraries of derivatives.
Q. How can structural characterization resolve tautomeric ambiguities in 1H-imidazo[1,2-b]pyrazoles?
Tautomerism (e.g., 1H vs. 5H forms) is resolved using 2D NMR spectroscopy and X-ray crystallography. For example, regioselectivity in the GBB reaction is confirmed via NOESY and HMBC experiments, while crystallographic data (e.g., CCDC 2097280) unambiguously assign the scaffold’s double-bond configuration and substitution patterns .
Advanced Research Questions
Q. What experimental strategies enable regioselective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold?
Selective bromination at position 7 using N-bromosuccinimide (NBS) facilitates subsequent metalation. Br/Mg-exchange with iPrMgCl·LiCl and regioselective magnesiation/zincation with TMP-bases (e.g., TMPMgCl·LiCl) allow sequential trapping with electrophiles (e.g., sulfonothioates, cyanides). This toolbox enables functionalization at positions 2, 3, and 6, critical for medicinal chemistry applications .
Q. How does replacing indole with 1H-imidazo[1,2-b]pyrazole impact physicochemical properties in drug design?
Comparative studies with pruvanserin (an indolyl drug) reveal that the 1H-imidazo[1,2-b]pyrazole isostere exhibits lower logD (lipophilicity) and higher aqueous solubility. For instance, the pKa of the core NH (7.3 vs. indole NH ~10.5) enhances ionization at physiological pH, improving membrane permeability. These properties are validated via shake-flask solubility assays and HPLC logD measurements .
Q. How can researchers resolve contradictions in physicochemical data, such as solubility versus metabolic stability?
Discrepancies arise from competing effects of reduced lipophilicity (improved solubility) and increased ionization (potential metabolic instability). Methodologically, parallel assays are recommended:
- Solubility : pH-dependent shake-flask tests.
- Metabolic stability : Cytochrome P450 oxidation studies using liver microsomes. For example, the 1H-imidazo[1,2-b]pyrazole analogue of pruvanserin showed a 3.5-fold solubility increase but required follow-up CYP450 profiling to assess trade-offs .
Q. What bioactivity screening approaches are suitable for evaluating 1H-imidazo[1,2-b]pyrazole derivatives?
Prioritize target-specific assays based on structural analogs. For antimicrobial activity, use minimum inhibitory concentration (MIC) assays against Gram-positive/negative strains. For serotonin receptor antagonism (e.g., 5-HT2A), employ radioligand binding assays with HEK293 cells expressing recombinant receptors. Biofilm inhibition (e.g., against S. aureus) can be quantified via crystal violet staining .
Methodological Tables
Table 1: Key Physicochemical Properties of Pruvanserin vs. 1H-Imidazo[1,2-b]pyrazole Isostere
| Property | Pruvanserin (Indole) | 1H-Imidazo[1,2-b]pyrazole | Method |
|---|---|---|---|
| logD (pH 7.4) | 2.8 | 1.5 | HPLC (shake-flask) |
| Aqueous solubility (mg/mL) | 0.12 | 0.42 | UV/Vis spectroscopy |
| pKa | 6.4 (piperazine NH) | 7.3 (core NH) | Potentiometric titration |
Table 2: Functionalization Strategies for 1H-Imidazo[1,2-b]pyrazole
| Position | Reagent | Electrophile Example | Yield Range | Application |
|---|---|---|---|---|
| 7 | NBS in CH₃CN | Br₂ | 98% | Pre-functionalization |
| 3 | TMPMgCl·LiCl | S-methyl sulfonothioate | 50–96% | Sulfur incorporation |
| 2 | TMP₂Zn·MgCl₂·2LiCl | Tosyl cyanide | 60–85% | Nitrile addition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
